molecular formula C10H5F3O3 B3229442 4-(Trifluoromethyl)benzofuran-2-carboxylic acid CAS No. 1286744-16-8

4-(Trifluoromethyl)benzofuran-2-carboxylic acid

Cat. No.: B3229442
CAS No.: 1286744-16-8
M. Wt: 230.14 g/mol
InChI Key: CMQIGGLUDXINDT-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The trifluoromethyl group attached to the benzofuran ring enhances the compound’s chemical stability and biological activity

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells , indicating that they may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

For instance, benzofuran derivatives have been shown to exhibit anti-tumor activity , suggesting that they may affect pathways involved in cell proliferation and apoptosis.

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been used in the synthesis of benzofuran derivatives . This suggests that the compound may be relatively stable and readily prepared, which could impact its bioavailability.

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells , suggesting that they may induce cell cycle arrest or apoptosis.

Action Environment

The suzuki–miyaura cross-coupling reaction used in the synthesis of benzofuran derivatives is known for its exceptionally mild and functional group tolerant reaction conditions , suggesting that the compound may be relatively stable under a variety of environmental conditions.

Future Directions

Benzofuran-2-carboxylic acid derivatives are promising pharmaceutical targets for the development of anti-cancer agents as well as agents for the treatment of neurological disorders (i.e., Parkinson’s disease, Alzheimer’s, multiple sclerosis and ischemia/stroke) and form the basis of a large number of pharmacological products with anti-cancer and other biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with trifluoromethylated acetic acid derivatives in the presence of a catalyst. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-(Trifluoromethyl)benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high stability and reactivity.

Comparison with Similar Compounds

    Benzofuran-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-Methylbenzofuran-2-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.

    4-Chlorobenzofuran-2-carboxylic acid: The presence of a chlorine atom alters its chemical behavior compared to the trifluoromethyl derivative.

Uniqueness: 4-(Trifluoromethyl)benzofuran-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(trifluoromethyl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O3/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQIGGLUDXINDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(OC2=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245262
Record name 4-(Trifluoromethyl)-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286744-16-8
Record name 4-(Trifluoromethyl)-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286744-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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